Grandisin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane |
InChI |
InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m1/s1 |
InChI Key |
ZPINJJOPURFFNV-LPINMEDASA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
Synonyms |
grandisin |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Grandisin
Botanical Sources of Grandisin (B1201232) and its Natural Analogs
This compound's presence has been documented across diverse plant families, highlighting its distribution in nature.
Species belonging to the genus Piper are recognized as important botanical sources of this compound and its derivatives. Piper solmsianum has been studied for the variability of (-)-grandisin in its leaves. rsc.orgresearchgate.netscispace.com Another species, Piper tectoniifolium, has been presented as a promising natural source, with phytochemical analyses revealing the presence of (-)-grandisin in large amounts in its leaves, branches, and inflorescences. semanticscholar.orgmdpi.comresearchgate.netnih.govnih.gov Specifically, n-hexane extracts from P. tectoniifolium leaves showed a high quantity of this compound, indicating its affinity for low-polarity solvents. nih.gov The concentration of (-)-grandisin in P. tectoniifolium leaf extracts can be substantial, reported to be as high as 52.78%. mdpi.comresearchgate.netnih.gov While (-)-grandisin is the major isolated enantiomer, other enantiomers, such as (+)-grandisin, may also be present in Piper species, for instance, (+)-grandisin has been isolated from Piper polysyphorum. mdpi.com
Beyond the Piper genus, this compound has been isolated from other plant families and genera. It was initially isolated from Lauraceae plants, including Litsea grandis, Licaria aurea, and Cryptocarya crassinevia. rsc.orgresearchgate.netmdpi.com this compound has also been described as a tetrahydrofuran (B95107) lignan (B3055560) found in Virola species, particularly Virola surinamensis (Myristicaceae). semanticscholar.orgresearchgate.netresearchgate.netnih.govscielo.br Its occurrence has also been noted in Araceae, Myristicaceae, Magnoliaceae, Annonaceae, Meliaceae, and Violaceae species. rsc.orgresearchgate.net
Identification of Piper Species as Primary Sources
Advanced Isolation and Purification Techniques for this compound Enantiomers
The isolation and purification of this compound, particularly specific enantiomers, involve several chromatographic and extraction techniques.
Chromatographic methods are crucial for separating this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC), including HPLC-DAD-UV, is a widely used technique for the analysis and quantification of this compound. A new HPLC-DAD-UV method was developed and validated for the identification and quantification of (-)-grandisin from P. tectoniifolium, demonstrating high selectivity, sensitivity, linearity, precision, exactness, robustness, and recovery. mdpi.comresearchgate.netnih.gov HPLC analysis using a C-18 column with a methanol:water mobile phase has been used to assess the purity of isolated this compound, indicating chromatographic purity greater than 99%. researchgate.net
Column chromatography is also a fundamental technique in the isolation process. Adsorption chromatography on a silica (B1680970) gel column has been utilized to process n-hexane extracts from P. tectoniifolium leaves. nih.gov Elution with solvent systems of increasing polarity, such as binary mixtures of n-hexane and ethyl acetate, allows for the separation of compounds, with fractions containing this compound being pooled based on similar thin-layer chromatography (TLC) profiles. nih.gov Column chromatography operates on the principle of differential partitioning of analytes between a stationary phase (e.g., silica gel) and a mobile phase. longdom.org
Solvent extraction is the initial step in obtaining crude extracts containing this compound from plant material. This involves the removal of soluble constituents from a solid or liquid phase using a suitable solvent. slideshare.net Nonpolar solvents like n-hexane have been effectively used for the extraction of (-)-grandisin from P. tectoniifolium leaves and branches, yielding significant quantities. nih.gov
Biosynthetic Pathways and Biotransformation Studies of Grandisin
Proposed Biosynthetic Routes to the Tetrahydrofuran (B95107) Lignan (B3055560) Skeleton of Grandisin (B1201232)
Lignans (B1203133), including this compound, are a class of natural products derived from the oxidative coupling of two C6-C3 units. mdpi.com These units originate from the shikimic acid pathway and cinnamic acid derivatives. mdpi.com The formation of lignans and neolignans by the dimerization of phenylpropanoids has been hypothesized, and experimental evidence has emerged supporting this. usp.br
Tetrahydrofuran (THF) lignans are thought to arise from achiral precursors such as coniferyl alcohol or isoeugenol. rsc.orgscispace.com These precursors are subject to oxidative processes that generate radicals, which then couple to form quinone methides. rsc.orgscispace.com This coupling, potentially guided by dirigent proteins, establishes the absolute stereochemistry at the C3-C4 positions and facilitates subsequent cyclization to compounds like pinoresinol, which can then be enzymatically transformed into various lignan types. rsc.orgscispace.com Alternatively, hydration of the dimeric quinone methides can yield diastereomeric lignans. rsc.orgscispace.com
Specifically for highly oxygenated tetrahydrofuran lignans like this compound, it is suggested that E-5-methoxy-isoeugenol may serve as a direct precursor. usp.br Studies involving biomimetic synthesis have explored routes to the trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignan skeleton, which is characteristic of this compound. rsc.orgscispace.com One approach involves a tandem reaction sequence including 1,2-addition, redox isomerization, dimerization, reduction, and diastereoselective cycloetherification of diketones. rsc.orgscispace.com The diastereoselectivity observed in cycloetherification reactions, particularly under SN1 conditions, suggests the involvement of carbocations in the biosynthetic process, where proteins may influence the conformation of the cyclizing substrate to yield specific stereochemically diverse THF lignans. rsc.orgscispace.com
Enzymatic Biotransformation of this compound
Biotransformation studies are essential for characterizing the metabolic fate of this compound in biological systems. These processes often involve enzymatic modifications that can alter the compound's biological activity and pharmacokinetic properties.
In vitro Studies of this compound Metabolism by Cytochrome P450 Enzymes
Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases primarily located in the liver of mammals, playing a key role in the metabolism of xenobiotics and endogenous compounds. wikipedia.org In vitro studies using human liver microsomes have investigated the metabolism of (-)-grandisin by CYP450 enzymes. nih.govnih.gov
This compound's metabolism by CYP450 enzymes has been shown to follow Michaelis-Menten kinetics. scielo.brnih.govscielo.brnih.gov Studies have determined kinetic parameters for this biotransformation. For instance, in human liver microsomes, the maximal reaction rate (Vmax) was reported as 3.96 ± 0.18 µmol/mg protein/h, and the Michaelis-Menten constant (Km) was 8.23 ± 0.99 μM. nih.gov In rat liver microsomes, Vmax and Km values were found to be 1.46 ± 0.034 μmol/mg protein/h and 8.99 ± 0.488 μM, respectively. nih.gov
Research has also identified specific human CYP450 isoforms involved in this compound metabolism. CYP2C9 has been identified as a major enzyme responsible for the formation of this compound metabolites. nih.gov this compound acts as a competitive inhibitor of CYP2C9, with an apparent Ki value of 50.60 µM. nih.gov Furthermore, this compound has been shown to be a competitive and mechanism-based inhibitor of CYP3A4/5. nih.gov Apparent Ki values for CYP3A4/5 were reported as 48.71 µM and 31.25 µM using different probe substrates. nih.gov The apparent KI, kinact, and kinact/KI ratios for the mechanism-based inhibition of CYP3A4/5 have also been determined. nih.gov In contrast, CYP1A2 and CYP2D6 activities were not substantially inhibited by this compound at tested concentrations. nih.gov Interestingly, this compound significantly stimulated CYP2E1 activity at concentrations starting from 4 µM. nih.gov
The involvement of CYP450 enzymes in the formation of dihydro-grandisin by mammalian systems has also been indicated. nih.gov
Here is a summary of kinetic parameters for this compound metabolism:
| System | Vmax (µmol/mg protein/h) | Km (µM) | Citation |
| Human Liver Microsomes | 3.96 ± 0.18 | 8.23 ± 0.99 | nih.gov |
| Rat Liver Microsomes | 1.46 ± 0.034 | 8.99 ± 0.488 | nih.gov |
And a summary of CYP450 inhibition/stimulation by this compound:
| CYP450 Isoform | Effect | Inhibition Type (if applicable) | Ki/IC50/Stimulation Concentration | Citation |
| CYP2C9 | Inhibition | Competitive | Ki = 50.60 µM | nih.gov |
| CYP3A4/5 | Inhibition | Competitive and Mechanism-Based | Ki = 48.71 µM (nifedipine), 31.25 µM (midazolam) | nih.gov |
| CYP1A2 | No substantial inhibition | - | IC50 > 200 µM | nih.gov |
| CYP2D6 | No substantial inhibition | - | IC50 > 100 µM | nih.gov |
| CYP2E1 | Stimulation | - | Significant from 4 µM | nih.gov |
Biotransformation in Diverse Biological Systems (e.g., Insect Metabolism, Fungal Transformations)
This compound undergoes biotransformation in biological systems beyond mammalian liver microsomes, including insects and fungi.
Studies on the metabolism of (-)-grandisin in insects, such as the beetle Naupactus bipes and the caterpillars Heraclides hectorides and Quadrus u-lucida, have shown that biotransformation primarily occurs through mono- and di-O-demethylation at the para positions of the 3,4,5-trimethoxyphenyl rings of the tetrahydrofuran lignan during digestion. researchgate.net Analysis of fecal material from these insects indicated these metabolic processes. researchgate.net Additionally, 3-hydroxy-4,5-dimethoxycinnamyl and 3,4,5-trimethoxycinnamyl alcohols were identified in the fecal extracts of N. bipes. researchgate.net The resulting phenolic derivatives from demethylation may possess antioxidant properties. researchgate.net
Fungal biotransformation of this compound has also been reported. The endophytic fungus Phomopsis sp., isolated from Viguiera arenaria, was shown to biotransform (-)-grandisin. researchgate.netscielo.brresearchgate.net This process led to the formation of a new compound, identified as 3,4-dimethyl-2-(4'-hydroxy-3',5'-dimethoxyphenyl)-5-methoxy-tetrahydrofuran. researchgate.netscielo.br This fungal transformation involved the conversion of methoxy (B1213986) groups to hydroxyl functions under mild conditions, which could potentially increase the solubility of this compound. researchgate.net
Characterization of this compound Metabolites and Biotransformation Products
Characterization of the metabolites formed during this compound biotransformation is crucial for understanding its metabolic fate and the potential biological activities of its derivatives.
In vitro metabolism studies using human liver microsomes have led to the characterization of several this compound metabolites. nih.gov Analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has identified four metabolites: 4-O-demethylthis compound, 3-O-demethylthis compound, 4,4'-di-O-demethylthis compound, and a metabolite that may be either 3,4-di-O-demethylthis compound or 3,5-di-O-demethylthis compound. nih.gov These metabolites had not been previously described prior to these studies using human-derived materials. nih.gov
Insects, such as Naupactus bipes, biotransform this compound through mono- and di-O-demethylation, yielding phenolic derivatives. researchgate.net The identification of 3-hydroxy-4,5-dimethoxycinnamyl and 3,4,5-trimethoxycinnamyl alcohols in insect fecal extracts also indicates metabolic breakdown products. researchgate.net
Fungal biotransformation by Phomopsis sp. results in the formation of 3,4-dimethyl-2-(4'-hydroxy-3',5'-dimethoxyphenyl)-5-methoxy-tetrahydrofuran. researchgate.netscielo.br This metabolite represents a structural modification involving demethylation and potential rearrangement. scielo.br The structure of this fungal biotransformation product has been characterized using spectral data. scielo.br
A dehydro metabolite of this compound has also been reported from biotransformation studies using rat liver microsomes, suggesting the formation of an oxidized metabolite potentially through liver phase I reactions. researchgate.net
Here is a table summarizing characterized this compound metabolites and biotransformation products:
| Metabolite/Product | Source of Biotransformation | Characterization Methods Used | Citation |
| 4-O-demethylthis compound | Human Liver Microsomes | GC-MS, LC-MS | nih.gov |
| 3-O-demethylthis compound | Human Liver Microsomes | GC-MS, LC-MS | nih.gov |
| 4,4'-di-O-demethylthis compound | Human Liver Microsomes | GC-MS, LC-MS | nih.gov |
| 3,4-di-O-demethylthis compound or 3,5-di-O-demethylthis compound | Human Liver Microsomes | GC-MS, LC-MS | nih.gov |
| Mono- and di-O-demethylated phenolic derivatives | Insects (Naupactus bipes, Heraclides hectorides, Quadrus u-lucida) | Analysis of fecal material | researchgate.net |
| 3-hydroxy-4,5-dimethoxycinnamyl alcohol | Naupactus bipes (fecal extract) | Identified | researchgate.net |
| 3,4,5-trimethoxycinnamyl alcohol | Naupactus bipes (fecal extract) | Identified | researchgate.net |
| 3,4-dimethyl-2-(4'-hydroxy-3',5'-dimethoxyphenyl)-5-methoxy-tetrahydrofuran | Phomopsis sp. (endophytic fungus) | Spectral data (e.g., 1H NMR, GC-MS, HRMS) | researchgate.netscielo.br |
| Dehydro-grandisin | Rat Liver Microsomes | Characterized by GC-MS | nih.govresearchgate.net |
Chemical Synthesis of Grandisin and Its Core Structural Elements
Total Synthesis Strategies for Grandisin (B1201232) Stereoisomers
Total synthesis aims to construct the complete this compound molecule from readily available starting materials, allowing for the preparation of specific stereoisomers and the exploration of structure-activity relationships.
Early Approaches to this compound Scaffolds
Early synthetic endeavors towards lignans (B1203133), including the this compound scaffold, likely focused on establishing the core diaryltetrahydrofuran structure. While specific "early approaches to this compound scaffolds" were not extensively detailed in the search results, the synthesis of lignan (B3055560) derivatives and related tetrahydrofuran (B95107) structures has been a long-standing area in organic synthesis metabolomicsworkbench.orgchem960.com. These initial strategies often involved the coupling of substituted aromatic precursors and the formation of the central five-membered ring, laying the groundwork for more advanced stereoselective routes. The development of methods for constructing nitrogen-containing bicyclic scaffolds has also been relevant to the synthesis of related natural products nih.gov.
Modern Enantioselective Total Synthesis of Grandisine B, D, and F
Significant progress has been made in the enantioselective total synthesis of specific this compound stereoisomers, particularly Grandisine B, D, and F. The first total synthesis of Grandisines B, D, and F has been reported, detailing a flexible approach to these alkaloids. A concise enantioselective total synthesis of (+)-Grandisine D has also been achieved, demonstrating improved efficiency. This synthesis utilized a novel approach for constructing azabicyclic systems. The total synthesis of grandisine D has been accomplished using key steps such as a Brønsted acid mediated Morita-Baylis-Hillman (MBH) ring-closure reaction and stereoselective aldol (B89426) condensation.
It is worth noting that evidence suggests Grandisine B might not be a naturally occurring compound but rather an artifact formed from the reaction of Grandisine D with ammonia (B1221849) during the extraction and purification process. Despite this, synthetic routes to Grandisine B have been developed as part of the total synthesis efforts towards the this compound stereoisomers.
Key Synthetic Methodologies and Reactions
The total synthesis of this compound stereoisomers relies on a repertoire of powerful synthetic methodologies to control stereochemistry and construct the complex molecular architecture. Prominent among these are the Brønsted acid mediated Morita-Baylis-Hillman (MBH) reaction and stereoselective aldol condensation.
The Brønsted acid mediated MBH reaction has been identified as a key step in the total synthesis of Grandisine D and was also featured in the synthesis of Grandisines B, D, and F. This reaction facilitates the formation of carbon-carbon bonds between activated alkenes and electrophiles, and its enantioselective variants, often catalyzed by chiral Brønsted acids, are crucial for controlling the stereochemistry in complex molecule synthesis.
Stereoselective aldol condensation is another fundamental reaction employed in the synthesis of this compound stereoisomers. Aldol reactions allow for the formation of beta-hydroxy carbonyl compounds with control over the relative and absolute stereochemistry of up to two new chiral centers. Stereoselective aldol processes have been utilized in the synthesis of various natural products and complex molecules metabolomicsworkbench.orgchem960.com.
Other key synthetic transformations employed in the total synthesis of Grandisines B, D, and F include intramolecular imine formation to construct cyclic systems and stereoselective ring closure reactions to form the tetracyclic core. A novel alkyne-acetal cyclization procedure has also been utilized to prepare enantiopure indolizidine building blocks relevant to the synthesis of Grandisine B and D.
Semi-Synthesis and Partial Synthesis Approaches from Related Natural Precursors
Semi-synthesis, also known as partial chemical synthesis, involves using compounds isolated from natural sources as starting materials for chemical transformations to produce target molecules. This approach can be advantageous when the natural precursor already possesses a significant portion of the desired structural complexity.
Synthetic Derivatives and Analogs of Grandisin: Design and Synthesis
Rational Design Principles for Grandisin (B1201232) Analogs (e.g., Bioisosterism, Molecular Simplification)
Rational design principles play a vital role in guiding the synthesis of this compound analogs. Bioisosterism, a strategy involving the replacement of a functional group with another having similar physical and chemical properties, is frequently employed to improve efficacy, reduce toxicity, or enhance pharmacokinetic characteristics researchgate.netufrj.bripinnovative.com. This can involve both classic bioisosteric replacements, where groups have similar valency, size, and electronic configurations, and non-classic bioisosteric replacements, which involve more complex structural changes while maintaining similar biological activity ufrj.bripinnovative.com. Molecular simplification is another principle used to design analogs with reduced complexity, potentially leading to easier synthesis, improved solubility, and altered biological profiles. These approaches aim to fine-tune the interaction of the analog with its biological target researchgate.net.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives involves various chemical transformations applied to the core lignan (B3055560) structure or the construction of new scaffolds inspired by this compound. These synthetic routes often incorporate heterocyclic rings or modified lignan frameworks.
Isoxazole (B147169) Analogs via 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocycles like isoxazoles mdpi.com. This methodology has been applied in the synthesis of isoxazole analogs of this compound. The reaction typically involves the cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or alkene mdpi.cometsu.edu. This approach allows for the regioselective synthesis of isoxazole rings fused to or appended to the this compound scaffold or related lignan structures mdpi.comresearchgate.net. For instance, the synthesis of isoxazolic analogues derived from this compound has been reported using 1,3-dipolar cycloaddition reactions, employing chloro oximes and phenyl acetylenes researchgate.net.
Triazole Analogs via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used and efficient method for synthesizing 1,2,3-triazoles frontiersin.org. This methodology has been successfully applied in the creation of triazole analogs of this compound and other neolignans frontiersin.orgscispace.comscielo.br. The click reaction allows for the facile coupling of azide-functionalized this compound precursors or related structures with terminal alkynes, yielding stable triazole rings that replace or modify parts of the original lignan structure frontiersin.orgscielo.br. Sixteen 1,4-diaryl-1,2,3-triazole compounds derived from this compound and related neolignans have been synthesized using this approach, demonstrating yields between 78-92% scielo.br.
Other Heterocyclic and Modified Lignan Structures
Beyond isoxazoles and triazoles, researchers have explored the synthesis of this compound analogs incorporating other heterocyclic rings and modified lignan structures researchgate.net. This includes creating hybrid molecules that combine elements of the this compound scaffold with other biologically active frameworks or introducing different heterocyclic systems to alter the compound's properties and activity profile. The synthesis of such analogs often requires developing specific synthetic routes tailored to the desired structural modifications.
Methodological Advancements in Analog Synthesis
Methodological advancements in organic synthesis have significantly impacted the development of this compound analogs. These advancements include the development of more efficient and selective reactions, improved catalytic systems, and novel synthetic strategies core.ac.ukproquest.com. Techniques such as transition-metal catalysis, organocatalysis, and flow chemistry can offer advantages in terms of reaction rate, yield, selectivity, and sustainability in the synthesis of complex lignan structures and their derivatives. These advancements facilitate the creation of diverse analog libraries for biological evaluation.
Structural Elucidation and Advanced Spectroscopic Characterization of Grandisin and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique in the structural elucidation of organic compounds like Grandisin (B1201232), providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. nih.gov Both one-dimensional and two-dimensional NMR techniques are crucial for assigning signals and determining connectivity.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Fingerprinting
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental "fingerprint" information about the molecule. The chemical shifts, splitting patterns (in ¹H NMR), and integration values (in ¹H NMR) of the signals allow for the identification of different types of protons and carbons and their electronic environments. ¹³C NMR, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in determining the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary C). Spectral data for this compound using ¹H and ¹³C NMR have been reported and are essential for initial structural assignments. The presence of characteristic signals corresponding to methoxy (B1213986) groups and aromatic rings in the ¹H and ¹³C NMR spectra is indicative of the lignan (B3055560) structure of this compound.
Here is a sample of ¹³C NMR data for this compound (Note: Specific peak assignments may vary depending on the solvent and field strength used).
| Carbon Type | Chemical Shift (δ ppm) |
| Aromatic C | (Various signals) |
| OCH₃ | (Signals around 55-60) |
| Tetrahydrofuran (B95107) Ring C | (Various signals) |
| Methyl C | (Signals around 10-20) |
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. nih.gov For this compound, mass spectrometry confirms its molecular weight and provides characteristic fragmentation ions that support its tetrahydrofuran lignan structure with attached trimethoxyphenyl moieties.
This compound has a molecular formula of C₂₄H₃₂O₇ and a computed molecular weight of 432.5 g/mol and an exact mass of 432.21480336 Da. MS data for this compound, such as the presence of a protonated molecule peak ([M+H]⁺) at m/z 433.22 and characteristic fragment ions, are available and used in its identification and structural confirmation.
Here is a sample of MS data for this compound:
| Precursor Type | Precursor m/z | Fragment m/z | Intensity (%) |
| [M+H]⁺ | 433.22 | 181.082733 | 100 |
| [M+H]⁺ | 433.22 | 247.126633 | 98.74 |
| [M+H]⁺ | 433.22 | 216.108887 | 56.46 |
| [M+H]⁺ | 433.22 | 209.113953 | 39.05 |
| [M+H]⁺ | 433.22 | 265.136841 | 38.21 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and, crucially for chiral molecules, the absolute configuration. This method is particularly valuable when spectroscopic data alone cannot unambiguously determine stereochemistry.
For (-)-Grandisin, X-ray diffraction analysis of a single crystal was performed to determine its absolute configuration, given the presence of four stereogenic centers. The analysis revealed the absolute configuration to be (2R,3S,4S,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxycyclohexyl)oxolane (Note: The provided source shows the cyclohexyl ring in the depiction of the absolute configuration determined by X-ray, which appears to be a discrepancy with the tetrahydrofuran core structure of this compound. The PubChem entry and other sources describe this compound as a tetrahydrofuran lignan. The core structure is a tetrahydrofuran ring, and the substituents are trimethoxyphenyl groups. The X-ray data confirmed the relative and absolute stereochemistry of the tetrahydrofuran ring and the substituents at positions 2, 3, 4, and 5). The crystal system was determined to be hexagonal with space group P6₅22. X-ray crystallography also provides insights into the solid-state packing of molecules, including intermolecular interactions like C-H···π interactions, which contribute to the crystalline reticulum.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a valuable technique for determining the stereochemistry and absolute configuration of chiral molecules, particularly in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. The resulting ECD spectrum, with its characteristic Cotton effects (bands of positive or negative differential absorbance), can be compared to calculated spectra (obtained from computational methods like DFT) or empirical rules to assign the absolute configuration.
ECD spectroscopy has been utilized for the stereochemical elucidation of (-)-Grandisin isolated from natural sources. The experimental ECD spectrum provides a chiroptical fingerprint that, especially when combined with computational predictions, aids in confirming the absolute configuration.
Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis
The analysis of complex natural matrices, such as plant extracts, for the presence and quantification of specific compounds like this compound necessitates the application of advanced separation and detection techniques. Chromatographic methods coupled with spectroscopic detectors are indispensable tools for resolving complex mixtures and identifying target analytes within them. These hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing highly selective and sensitive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the separation and identification of volatile and semi-volatile organic compounds in complex samples. spectroinlets.comthermofisher.comukaazpublications.commeasurlabs.comimpactfactor.org It is particularly useful in the analysis of natural products, allowing for the separation and subsequent identification of numerous components based on their retention times and mass spectra. bcsir.gov.bdslideshare.net GC-MS can be used to identify unknown compounds and quantify analytes in complex mixtures, even at trace levels. thermofisher.commeasurlabs.com The process involves vaporizing the sample, separating components on a GC column, and then ionizing and detecting them by mass spectrometry. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS), including High-Performance Liquid Chromatography (HPLC) coupled with MS, is another powerful technique for analyzing complex mixtures, especially those containing non-volatile or thermally labile compounds that are not suitable for GC-MS. bcsir.gov.bdgreenpharmacy.inforesearchgate.netresearchgate.netwikipedia.orgrsc.orgthermofisher.compodhikaiscientific.comchromatographyonline.com LC-MS combines the separation efficiency of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. wikipedia.orgpodhikaiscientific.com This technique is widely applied in the analysis of natural products, enabling the separation and characterization of diverse molecules within complex biological and environmental samples. bcsir.gov.bdwikipedia.orgpodhikaiscientific.com LC-MS/MS (tandem MS) offers even greater capabilities for structural elucidation and identification in highly complex samples by providing fragmentation information. researchgate.netresearchgate.netwikipedia.org
For the specific analysis of (-)-Grandisin in complex natural matrices, such as extracts from Piper tectoniifolium, a new HPLC-DAD-UV method has been developed and validated. mdpi.comresearchgate.netsemanticscholar.org This method proved to be selective and displayed good resolution for the characterization of (-)-Grandisin within these complex plant extracts. mdpi.comsemanticscholar.orgresearchgate.net The method demonstrated no interference in the chromatographic window for (-)-Grandisin, even at high sample concentrations. mdpi.comsemanticscholar.org
The developed HPLC-DAD-UV method for (-)-Grandisin was subjected to validation to ensure its reliability for quantitative analysis. The validation parameters assessed included sensitivity, linearity, precision, accuracy, and robustness. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net The method exhibited linearity over a specific concentration range, with a high correlation coefficient (r > 0.99). mdpi.comsemanticscholar.org Precision was confirmed by low Relative Standard Deviation (RSD) values for both intraday and interday variations. researchgate.net Accuracy was tested across the analytical curve, showing good recovery percentages. researchgate.net The method also demonstrated robustness. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net
Quantification of (-)-Grandisin in crude extracts of P. tectoniifolium has been performed using this validated HPLC-DAD-UV method. mdpi.comsemanticscholar.orgresearchgate.net For instance, the extraction of leaves with n-hexane yielded a significant quantity of this compound, indicating its affinity for low-polarity solvents. mdpi.comresearchgate.net
While the HPLC-DAD-UV method is specifically highlighted for the quantitative analysis of (-)-Grandisin in plant extracts, GC-FID and GC-MS have also been utilized in the analysis of isolated this compound fractions to confirm purity. mdpi.com These examples underscore the importance of coupling chromatographic separation techniques with spectroscopic detection methods for the comprehensive analysis of this compound and potentially its derivatives within complex natural sources.
Molecular Mechanisms of Action and Pharmacological Research of Grandisin
In vitro Biological Activities of Grandisin (B1201232)
Antileishmanial Activity: Cellular and Molecular Basis
This compound and its derivatives have demonstrated notable antileishmanial activity. mdpi.comresearchgate.netscite.ai A study investigating a triazole hybrid analogue of this compound and machilin G, found it to be highly active against both promastigote and intracellular amastigote forms of Leishmania amazonensis. semanticscholar.org The mechanism of action appears to involve the induction of mitochondrial dysfunction. semanticscholar.orgdntb.gov.ua
Transmission electron microscopy of L. amazonensis promastigotes treated with a this compound analogue revealed significant morphological changes, particularly within the mitochondria. semanticscholar.org These changes included mitochondrial swelling, altered kinetoplast DNA (kDNA) patterns, and the appearance of vacuoles and vesicular structures. semanticscholar.orgdntb.gov.ua Flow cytometry analysis confirmed a reduction in the mitochondrial membrane potential in treated parasites. semanticscholar.orgdntb.gov.ua These ultrastructural alterations are characteristic of apoptosis, suggesting that this compound derivatives trigger a programmed cell death pathway in Leishmania. semanticscholar.org
Furthermore, the presence of autophagy-related lysosome-like vacuoles suggests that autophagic cell death may also be initiated as a consequence of mitochondrial stress. semanticscholar.org The toxicity of these compounds towards Leishmania has been associated with the generation of electrophilic intermediates, potentially from the methylenedioxy group present in related structures. semanticscholar.org In silico studies, including molecular docking and dynamics, suggest that these compounds can bind to and inhibit trypanothione (B104310) reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system, further supporting the role of mitochondrial targeting. dntb.gov.ua
A derivative of this compound, (-)-5-demethoxythis compound B, was found to be active against both promastigote (IC50 7.0 µM) and intracellular amastigote (IC50 26.04 µM) forms of L. amazonensis with acceptable selectivity. dntb.gov.ua
Antitrypanosomal Activity: Target Enzyme Inhibition Studies (e.g., Trypanothione Reductase)
This compound has been identified as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comscielo.brnih.gov Early research demonstrated that this compound and the related lignan (B3055560) veraguensin (B150628) were active in vitro against the trypomastigote form of T. cruzi in murine blood, causing 100% parasite lysis at a concentration of 5 µg/ml without harming erythrocytes. scielo.br This activity was noted to be significantly higher than that of the reference drug, gentian violet. scielo.br
The primary molecular target for this compound's antitrypanosomal activity is believed to be trypanothione reductase (TR). scielo.brcapes.gov.br TR is a vital enzyme in the parasite's defense against oxidative stress, and its structure differs significantly from its human counterpart, glutathione (B108866) reductase, making it an attractive drug target. scielo.br The active site of TR is wider, non-charged, and more hydrophobic, which allows for the design of selective inhibitors. scielo.br
While this compound itself has shown activity, synthetic analogues have been developed and tested to further explore this potential. scielo.brcapes.gov.br For instance, a series of 2-arylfurans and 2,5-diarylfurans, which are intermediates in the synthesis of this compound, were evaluated for their ability to inhibit TR and their activity against intracellular amastigote and bloodstream trypomastigote forms of the parasite. scielo.brcapes.gov.br One such compound demonstrated an IC50 of 48.5 µM against TR. scielo.brcapes.gov.br
Studies on triazole derivatives of neolignans, including this compound, have shown that these compounds can inhibit parasitic mitochondria in a dose-dependent manner. researchgate.net However, the mechanism of action is not solely dependent on TR inhibition, as increased levels of reactive oxygen species might also contribute to the mitochondrial effects. researchgate.net
Table 1: Antitrypanosomal Activity of this compound and Related Compounds
| Compound | Target | Activity | Reference |
| This compound | T. cruzi trypomastigotes | 100% lysis at 5 µg/ml | scielo.br |
| Veraguensin | T. cruzi trypomastigotes | 100% lysis at 5 µg/ml | scielo.br |
| Arylfuran analogue | Trypanothione Reductase | IC50 of 48.5 µM | scielo.brcapes.gov.br |
| Triazole derivatives | T. cruzi | Inhibit parasitic mitochondria | researchgate.net |
Antitumoral Activity: Apoptosis Induction Mechanisms in Leukemic Cell Lines (e.g., Caspase Activation, Bcl-2 Family Protein Modulation)
This compound has demonstrated significant antitumoral properties, particularly against leukemic cell lines, by inducing apoptosis. scielo.brdoaj.orgresearchgate.net Studies on the K562 human erythroleukemia cell line have shown that this compound inhibits cell proliferation in a concentration-dependent manner, with IC50 values below 0.85 µM. scielo.brresearchgate.net
The primary mechanism of this compound's antileukemic activity is the induction of apoptosis. scielo.br Morphological changes consistent with apoptosis were observed in K562 cells following treatment with this compound. scielo.brresearchgate.net This was further confirmed by annexin (B1180172) V staining, which identifies cells in the early and late stages of apoptosis. scielo.br At a concentration of 0.036 µM, this compound induced apoptosis in nearly 80% of K562 cells, with 39.77% in early apoptosis and 39.90% in late apoptosis. scielo.br
This compound's pro-apoptotic effects are mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. scielo.broup.com Treatment of Ehrlich ascites tumor (EAT) cells with this compound resulted in increased activity of caspases-3, -6, -8, and -9. oup.com Furthermore, analysis of the cell cycle in K562 cells treated with this compound revealed an arrest in the G1 phase, preventing the cells from progressing to the S and G2 phases of cell division. scielo.brresearchgate.net
The Bcl-2 family of proteins, which are key regulators of apoptosis, are also implicated in the mechanism of action of this compound. scielo.br While direct modulation of Bcl-2 proteins by this compound has not been explicitly detailed in the provided search results, the induction of apoptosis in CML cells, which are known to be resistant to apoptosis partly due to Bcl-2 expression, suggests a potential role for this compound in overcoming this resistance. scielo.br
Table 2: In Vitro Antitumoral Activity of this compound on K562 Leukemic Cells
| Parameter | Observation | Concentration | Reference |
| Cytotoxicity (IC50) | < 0.85 µM | 0.018 to 2.365 µM | scielo.brresearchgate.net |
| Apoptosis Induction | 11.42% (early), 8.22% (late) | 0.018 µM | scielo.br |
| 39.77% (early), 39.90% (late) | 0.036 µM | scielo.br | |
| 23.26% (early), 46.52% (late) | 0.072 µM | scielo.br | |
| Cell Cycle Arrest | Increase in G1 phase (12.31%) | Not specified | scielo.brresearchgate.net |
| Caspase Activation | Increased activity of caspases-3, -6, -8, -9 | Not specified | oup.com |
Antioxidant Mechanisms (e.g., Activation of Keap1-Nrf2-ARE Signaling Pathway for Related Compounds)
While the direct antioxidant mechanisms of this compound itself are not extensively detailed in the provided search results, the Keap1-Nrf2-ARE signaling pathway is a critical regulator of cellular responses to oxidative stress. mdpi.comfrontiersin.orgnih.govaginganddisease.org This pathway is central to the expression of numerous antioxidant and detoxification genes that protect cells from damage caused by reactive oxygen species (ROS) and electrophiles. nih.govaginganddisease.org
Under normal conditions, the transcription factor Nrf2 is bound by its repressor protein, Keap1, which facilitates its degradation. mdpi.comnih.gov In the presence of oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that allows Nrf2 to be released. mdpi.comnih.gov Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.comfrontiersin.orgnih.gov
This pathway is a known target for many natural compounds with antioxidant properties. frontiersin.org These compounds can activate the Keap1-Nrf2 pathway, thereby enhancing the cell's natural defense mechanisms against oxidative damage. frontiersin.org The activation of this pathway is considered a potential therapeutic strategy for preventing and treating diseases associated with oxidative stress, including cancer and neurodegenerative disorders. frontiersin.orgaginganddisease.org
Although the provided information does not directly link this compound to the activation of the Keap1-Nrf2-ARE pathway, its documented anti-inflammatory and neuroprotective effects suggest that antioxidant mechanisms are likely involved. mdpi.comnih.govnih.gov Further research is needed to specifically elucidate the role of this compound in modulating this key antioxidant signaling pathway.
Neuroprotective Effects: Molecular Interactions (e.g., Acetylcholinesterase Inhibition, Amyloid-Beta Aggregation Modulation)
This compound and its analogues have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease (AD). nih.govresearchgate.net AD is characterized by the accumulation of amyloid-beta (Aβ) oligomers, neuroinflammation, and oxidative stress, leading to cognitive decline. nih.gov this compound itself possesses anti-inflammatory and antioxidant properties, and its derivatives have been shown to prevent Aβ-induced neuronal death in vitro. nih.gov
A key molecular target in AD is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govfrontiersin.org Inhibition of AChE can help to alleviate some of the cognitive symptoms of AD. researchgate.net While direct inhibition of AChE by this compound is not explicitly stated in the provided results, the development of this compound analogues with improved potency suggests this is a potential mechanism of action being explored. nih.gov
Another critical aspect of AD pathology is the aggregation of Aβ peptides into toxic plaques. frontiersin.orgresearchgate.net Some compounds can inhibit this aggregation process, offering a potential disease-modifying strategy. nih.govresearchgate.net A triazole this compound analogue (TGA) has been investigated for its effects in an animal model of AD induced by Aβ oligomers. nih.gov This analogue was found to prevent memory impairment in mice, an effect attributed to its antioxidant and anti-inflammatory properties within the cortex and hippocampus. nih.gov The neuroprotective effects of TGA were observed to be more persistent than those of the standard AD drug, memantine. nih.gov
The neuroprotective profile of these this compound-based compounds suggests they may act through multiple mechanisms, including reducing oxidative stress, combating neuroinflammation, and potentially interfering with the Aβ cascade. nih.gov
Other Investigated In vitro Activities (e.g., Antimalarial, Antiangiogenic, Anti-inflammatory, Larvicidal)
Beyond its primary activities, this compound has been investigated for a range of other pharmacological effects.
Antimalarial Activity: this compound has demonstrated activity against Plasmodium falciparum, the parasite that causes malaria. nih.govscispace.com It has shown inhibitory effects against both the D6 and W2 strains of the parasite, with IC50 values ranging from 3.4 to 12.9 µM. nih.govscispace.com
Antiangiogenic Activity: this compound exhibits potent antiangiogenic properties, which contribute to its antitumor effects. scielo.broup.com In mice with Ehrlich ascites tumors, treatment with this compound significantly reduced the levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. scielo.br A 10 mg/kg dose of this compound led to a 32% reduction in VEGF levels. scielo.br This inhibition of new blood vessel formation helps to starve tumors and prevent their growth. oup.com
Anti-inflammatory Activity: this compound possesses anti-inflammatory effects. nih.govnih.gov In a formalin-induced pain model in mice, this compound reduced the inflammatory pain response by 60.5%. nih.gov It also reduced croton oil-induced ear edema by 36.4% at a dose of 10.0 mg/kg, indicating its ability to suppress inflammatory processes. nih.gov
Larvicidal Activity: this compound has shown significant larvicidal activity against the Aedes aegypti mosquito, the primary vector for dengue fever. researchgate.netmdpi.comscielo.brbioone.org It has been shown to be effective against the larval stages of the mosquito, with a reported LC50 of 2.37 µg/ml. bioone.org Histological analysis of larvae treated with this compound revealed damage to the anterior-middle midgut, with intense tissue destruction and cellular disorganization. researchgate.netscielo.br
Table 3: Summary of Other Investigated In Vitro Activities of this compound
| Activity | Model/Target | Key Finding | Reference(s) |
| Antimalarial | Plasmodium falciparum (D6 and W2 strains) | IC50 values of 3.4–12.9 µM | nih.govscispace.com |
| Antiangiogenic | Ehrlich Ascites Tumor model (in vivo) | 32% reduction in VEGF levels | scielo.br |
| Anti-inflammatory | Formalin test (mice) | 60.5% reduction in inflammatory pain | nih.gov |
| Croton oil-induced ear edema (mice) | 36.4% reduction in edema | nih.gov | |
| Larvicidal | Aedes aegypti larvae | LC50 of 2.37 µg/ml | bioone.org |
| Damage to the anterior-middle midgut | researchgate.netscielo.br |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry. wikipedia.org Structure-Activity Relationship (SAR) studies involve the synthesis and evaluation of a series of related compounds to identify the key structural features responsible for their therapeutic effects. oncodesign-services.com This knowledge is crucial for optimizing lead compounds to enhance potency, selectivity, and other desirable properties. oncodesign-services.comnih.gov
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can significantly influence its biological activity. drugdesign.org In the case of this compound and its analogs, modifications to the stereochemistry and the position of various chemical groups have been shown to have a profound impact on their potency.
For instance, research on neolignan analogs, including those based on the this compound scaffold, has demonstrated that changes in stereochemistry can dramatically alter their biological effects. researchgate.net The synthesis and evaluation of various analogs with different substituents and stereochemical configurations have been instrumental in understanding these relationships. frontiersin.org Studies focusing on the synthesis of analogs of neolignans like veraguensin and this compound have highlighted that even subtle changes, such as the stereochemistry at specific carbon atoms, can lead to significant differences in biological potency. researchgate.net
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. researchgate.netnih.govnih.gov Identifying these key pharmacophoric features is a critical step in drug discovery, as it provides a blueprint for the design of new and more potent compounds. researchgate.netfiveable.me
For this compound and its analogs, pharmacophore modeling helps to identify the crucial structural elements responsible for their biological activities. researchgate.net These models highlight the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions that are vital for interacting with target proteins. researchgate.netunina.it
For example, in the development of trypanocidal agents based on neolignans like this compound, pharmacophore models have been used to guide the synthesis of more potent analogs. researchgate.net By understanding the key features required for anti-trypanosomal activity, researchers were able to design simplified analogs with significantly enhanced potency compared to the original natural products. researchgate.net The table below summarizes the activity of some this compound analogs.
| Compound | Target | Activity (EC50) | Fold Increase vs. Veraguensin |
| Veraguensin 1 | Trypanosoma cruzi | 2.6 µM | 1x |
| This compound 2 | Trypanosoma cruzi | - | - |
| Diaryl-furan 5c | Trypanosoma cruzi | 0.01 µM | 260x |
| Diaryl-tetrahydrofuran 4e | Trypanosoma cruzi | 0.75 µM | ~3.5x |
Table 1: In vitro activity of neolignan analogs against Trypanosoma cruzi. Data sourced from ResearchGate researchgate.net.
This data clearly demonstrates how identifying and optimizing pharmacophoric features can lead to a substantial increase in biological potency.
Impact of Stereochemical and Positional Modifications on Biological Potency
In vivo Pharmacological Investigations in Animal Models (Focus on Research Findings and Methodologies)
Animal models are indispensable tools in biomedical research, providing a means to study complex biological processes and the effects of potential new drugs in a living organism before human clinical trials. nih.govdovepress.comresearchgate.net
The use of animal models in cancer research is crucial for evaluating the efficacy of new therapeutic agents. nih.govresearchgate.net Subcutaneous tumor models in mice are a common and cost-effective method for assessing the in vivo response of tumors to new drugs. reactionbiology.com These models involve implanting tumor cells into the flank of a mouse and monitoring tumor growth. reactionbiology.com
While specific in vivo efficacy studies on this compound in tumor models are not extensively detailed in the provided search results, the general methodology for such studies is well-established. reactionbiology.comnih.govplos.org These studies typically involve treating tumor-bearing animals with the compound of interest and comparing tumor growth and survival rates to a control group. reactionbiology.com The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offers a more clinically relevant model for testing anti-cancer drugs. dovepress.com
In vitro studies using isolated tissues, such as rat aorta rings, are valuable for investigating the direct physiological effects of compounds on specific organ systems. nih.govmdpi.comnih.gov These experiments allow for the detailed examination of mechanisms of action in a controlled environment. nih.gov
Research has shown that this compound exhibits vasorelaxant effects. bvsalud.orgmdpi.com In a typical experiment to assess vasorelaxant activity, rat aortic rings are pre-contracted with an agent like phenylephrine (B352888) or potassium chloride. nih.govmdpi.com The compound being tested is then added in increasing concentrations, and the relaxation of the aortic ring is measured. nih.govnih.gov
Studies on compounds with similar vasorelaxant properties have demonstrated that this effect is often endothelium-dependent and can be mediated through the nitric oxide (NO)-cGMP pathway. mdpi.comnih.gov The methodology involves comparing the vasorelaxant response in aortic rings with an intact endothelium to those where the endothelium has been removed. nih.govmdpi.com Further mechanistic studies can involve the use of specific inhibitors to block potential signaling pathways. nih.govnih.gov For instance, the use of L-NAME (an inhibitor of nitric oxide synthase) can help determine the role of NO in the observed vasorelaxation. mdpi.comnih.gov
The table below outlines a general methodology for assessing vasorelaxant effects.
| Step | Procedure | Purpose |
| 1 | Isolation of Rat Aorta | To obtain viable tissue for the experiment. nih.gov |
| 2 | Mounting in Organ Bath | To maintain the tissue in a physiological solution and measure isometric tension. nih.gov |
| 3 | Pre-contraction | To induce a stable contraction against which relaxation can be measured. nih.govmdpi.com |
| 4 | Cumulative Addition of Compound | To determine the concentration-response relationship for the vasorelaxant effect. nih.gov |
| 5 | Data Analysis | To calculate parameters such as EC50 (the concentration that produces 50% of the maximal response). nih.gov |
Table 2: General Methodology for Investigating Vasorelaxant Effects in Rat Aorta Rings.
Computational and Theoretical Investigations of Grandisin
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of grandisin (B1201232) at the molecular level.
DFT calculations have been successfully employed to predict and interpret the spectroscopic data of this compound and its stereoisomers. For instance, the configurations of related all-cis tetrahydrofuran (B95107) lignans (B1203133) were determined using Electronic Circular Dichroism (ECD) in conjunction with DFT calculations at the B3LYP/6-31G(d,p) level. researchgate.net These theoretical predictions are crucial for the correct assignment of complex NMR spectra and for confirming the three-dimensional structure of newly isolated compounds. researchgate.netresearchgate.net
Table 1: Theoretical vs. Experimental Spectroscopic Data for this compound Analogs
| Parameter | Theoretical (DFT) | Experimental | Reference |
| ¹H NMR Chemical Shift (ppm) | Scaled linear results show an average deviation of ~0.12 ppm | Varies by proton environment | researchgate.net |
| ¹³C NMR Chemical Shift (ppm) | Used to determine the most probable conformations | Varies by carbon environment | researchgate.net |
The electronic properties of a molecule are fundamental to its reactivity and potential biological activity. DFT calculations are used to determine a range of electronic descriptors for this compound and related compounds. d-nb.infomdpi.comias.ac.in These descriptors, often referred to as reactivity indices, provide a quantitative measure of a molecule's chemical behavior. ias.ac.in
Key electronic properties and reactivity indices that are typically calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial for understanding chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comias.ac.in
Chemical Potential (μ): This describes the escaping tendency of electrons from a system and is related to the molecule's reactivity. ias.ac.in
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. ias.ac.in
Electronegativity (χ): This is the power of an atom or group of atoms to attract electrons towards itself. mdpi.com
Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. mdpi.comias.ac.in
By analyzing these indices for this compound, researchers can predict its reactivity in various chemical environments and its potential to interact with biological macromolecules. d-nb.inforesearchgate.net
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Significance |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency, reactivity |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Stability, resistance to charge transfer |
| Electronegativity | χ | -μ | Electron attracting power |
| Electrophilicity Index | ω | μ² / (2η) | Electrophilic nature |
Prediction of Spectroscopic Data and Conformational Analysis
Molecular Docking and Molecular Dynamics Simulations
To explore the potential of this compound as a therapeutic agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to study its interactions with specific biological targets.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique has been used to investigate the binding of this compound and its derivatives to various biological targets. For example, in the context of cancer research, lignans have been docked into the active site of proteins like MDM2 to assess their potential as inhibitors of the p53-MDM2 interaction. mdpi.com Similarly, docking studies can predict the binding affinity and interactions of this compound with enzymes or receptors relevant to other diseases. researchgate.netfrontiersin.org
These studies provide valuable information on:
Binding Affinity: A scoring function estimates the free energy of binding, indicating the strength of the interaction.
Binding Mode: The precise orientation and conformation of the ligand within the binding pocket are visualized. arxiv.org
Key Interactions: The specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand are identified. mdpi.com
This information is crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent analogs. d-nb.info
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in the complex over time, providing insights into the stability and conformational changes of both the ligand and the protein upon binding. nih.govnih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter is monitored to assess the stability of the complex throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor over the simulation time is analyzed to determine their importance for binding stability. mdpi.com
MD simulations can validate the binding modes predicted by docking and reveal dynamic aspects of the interaction that are critical for biological function. mdpi.comfrontiersin.org
Ligand-Target Interaction Prediction and Binding Mode Analysis
In silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties in Drug Discovery Research
For any compound to be a viable drug candidate, it must possess favorable ADMET properties. nih.gov In silico models are widely used in the early stages of drug discovery to predict these properties, helping to prioritize compounds with a higher probability of success in clinical trials. acs.org
For this compound, computational tools can predict a range of ADMET parameters:
Absorption: Parameters like human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are estimated. mdpi.com
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which influence where the compound goes in the body. mdpi.com
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it is an inhibitor of these enzymes. mdpi.com
Excretion: Properties related to the elimination of the compound from the body are assessed.
Toxicity: A variety of toxicity endpoints can be predicted, including mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition). mdpi.com
These predictions, often based on quantitative structure-activity relationship (QSAR) models, provide a crucial early assessment of the drug-like properties of this compound and can guide chemical modifications to improve its ADMET profile. researchgate.netacs.orgmdpi.com
Table 3: Predicted ADMET Properties for this compound and Related Lignans
| Property | Predicted Outcome | Implication | Reference |
| Human Intestinal Absorption | High | Good oral bioavailability | mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Low | Limited access to the central nervous system | mdpi.com |
| CYP450 Metabolism | Substrate for specific isoforms (e.g., CYP1A2) | Potential for drug-drug interactions | mdpi.com |
| Mutagenicity (Ames Test) | Negative | Low potential for genetic damage | mdpi.com |
| Hepatotoxicity | Low risk predicted | Favorable safety profile | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. wikipedia.orgnih.gov These models are mathematical equations that correlate physicochemical properties or theoretical molecular descriptors of chemicals with their biological effects. wikipedia.org The primary goal of QSAR studies is to develop models that can predict the activity of new, untested compounds. wikipedia.orgnih.gov
The development of predictive models for the biological activity of this compound analogs has been a key area of research, particularly in the context of discovering new therapeutic agents. These models are crucial for efficiently screening large libraries of compounds and prioritizing those with the highest potential for desired biological effects.
One approach involves synthesizing a series of this compound analogs and evaluating their biological activity, for instance, against parasites like Trypanosoma cruzi or Leishmania amazonensis. ebi.ac.ukresearchgate.net For example, a study focused on triazolic derivatives of this compound and related neolignans to assess their antileishmanial activity. mdpi.com The results from such biological testing provide the necessary data to build QSAR models.
The process typically involves the following steps:
Data Set Preparation: A series of this compound analogs with known biological activities (e.g., IC₅₀ values) is compiled. mdpi.comdovepress.com
Descriptor Calculation: Various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecular structure. libretexts.org
Model Building: Statistical methods, such as multiple linear regression (MLR), are employed to create a mathematical equation that links the descriptors to the biological activity. dovepress.comresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.govnih.gov
In the context of this compound, researchers have used 2D-QSAR studies to understand the structural requirements for anti-trypanosomal activity. ebi.ac.uk These models have demonstrated that specific structural features of this compound analogs are critical for their biological function. For instance, the rigidity of the central core and the positioning of substituents on the aryl rings have been shown to significantly impact the anti-trypanosomal activity. ebi.ac.uk
Predictive models have also been developed to estimate the pharmacokinetic properties of this compound analogs, which is a crucial aspect of drug development. researchgate.net
A key outcome of QSAR modeling is the identification of specific molecular descriptors that have the most significant influence on the biological activity of this compound analogs. These descriptors provide valuable insights into the mechanism of action and guide the design of more potent compounds. medium.com
Molecular descriptors can be broadly categorized as follows:
0D-Descriptors: These include basic molecular properties like molecular weight and atom counts. libretexts.org
1D-Descriptors: These relate to structural fragments, such as the number of specific functional groups. libretexts.org
2D-Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. libretexts.orgnih.gov
3D-Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape and steric properties. nih.govnih.gov
In studies of this compound derivatives, several types of descriptors have been found to be important for their biological activity:
Electronic Descriptors: Net atomic charges on specific atoms have been identified as being influential. dovepress.com For example, in a QSAR study of xanthone (B1684191) derivatives, the net atomic charges on certain carbon atoms were found to be critical for cytotoxic activity. dovepress.com The distribution of electron-donating and electron-withdrawing groups on the aromatic rings of this compound analogs has also been shown to affect their antitrypanosomal activity. researchgate.net
Hydrophobicity Descriptors: The octanol/water partition coefficient (log P) is a common descriptor that reflects the lipophilicity of a compound. dovepress.com For triazolic derivatives of this compound, the calculated ClogP values were found to be in a range that suggests a favorable balance between lipophilicity and hydrosolubility for transport across biological membranes, which may contribute to their potent antileishmanial activity. mdpi.com
The table below summarizes some of the key structural descriptors and their influence on the activity of this compound analogs, based on findings from various QSAR studies.
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |
| Electronic | Net Atomic Charges (e.g., qC1, qC2, qC3) | Hypothetically responsible for cytotoxic activities in related compounds. | dovepress.com |
| Dipole Moment | Shown to be a significant descriptor in QSAR models for cytotoxicity. | dovepress.com | |
| Electron-donating/withdrawing groups | The presence and position of these groups on the aryl rings affect antitrypanosomal activity. | researchgate.net | |
| Hydrophobicity | ClogP (Calculated log P) | A suitable range of lipophilicity/hydrosolubility is important for transport across membranes and potent antileishmanial activity. | mdpi.com |
| Steric/Topological | Rigid Central Core | The rigid tetrahydrofuran core is a critical feature for anti-trypanosomal activity. | ebi.ac.uk |
| Position of Substituents | The location of dimethoxy-aryl substituents dramatically affects anti-trypanosomal activity. | ebi.ac.uk | |
| Trimethoxy Group | The presence of a trimethoxy substituent on ring B influenced antileishmanial activity. | mdpi.com |
These findings from QSAR studies are instrumental in the rational design of new this compound analogs with improved biological profiles. By focusing on modifying the key structural features identified through these computational models, researchers can more efficiently develop new drug candidates.
Future Research Directions and Academic Translational Perspectives for Grandisin
Exploration of Undiscovered Grandisin (B1201232) Analogs and Related Lignans (B1203133) in Nature
The plant kingdom, particularly species within the Piper genus, is a rich source of lignans and neolignans with diverse structures and bioactivities. mdpi.comnih.govsemanticscholar.org this compound itself has been isolated from various Piper and Virola species, as well as Cryptocarya crassinervia. scielo.brsemanticscholar.orgnih.gov The recent identification of Piper tectoniifolium as a new natural source with high concentrations of (−)-grandisin highlights the potential for discovering additional sources and related compounds. mdpi.comnih.govsemanticscholar.org
Future research should focus on comprehensive phytochemical bioprospection strategies in underexplored plant species, especially those with traditional medicinal uses, to identify novel this compound analogs and other related lignans. mdpi.comuio.no Advanced analytical techniques, such as hyphenated chromatography-mass spectrometry methods, will be crucial for the isolation, characterization, and structural elucidation of these potentially bioactive compounds. This exploration could reveal molecules with enhanced potency, altered biological profiles, or improved pharmacokinetic properties compared to the parent compound.
Development of Novel and More Efficient Synthetic Routes for this compound Scaffolds
While this compound can be isolated from natural sources, the quantities and purity required for extensive in vitro and in vivo studies, and potentially for therapeutic development, can be challenging to obtain through extraction alone. mdpi.comsemanticscholar.org Furthermore, the synthesis of this compound and its analogs is essential for structure-activity relationship (SAR) studies and the generation of novel derivatives with tailored properties.
Developing novel, more efficient, and sustainable synthetic routes for the this compound scaffold remains a key research direction. This includes exploring green chemistry approaches, utilizing renewable raw materials, and minimizing waste generation. nih.gov Recent advances in chemical synthesis, such as microwave-assisted protocols and catalytic reactions, could offer promising avenues for developing improved synthetic strategies. nih.govnih.gov The synthesis of isoxazole (B147169) derivatives based on the this compound scaffold has already shown potential for generating compounds with antiprotozoal activity, demonstrating the value of synthetic modifications. nih.govresearchgate.netresearchgate.net Future efforts should aim for convergent and scalable syntheses that allow access to a wider range of this compound analogs and derivatives, including those with specific stereochemical configurations, as the absolute configuration can influence pharmacological activity. nih.govmdpi.com
Advanced Mechanistic Elucidation of this compound's Biological Actions at the Molecular Level
Although this compound exhibits various biological activities, the precise molecular mechanisms underlying these effects are not fully understood. For instance, while this compound has shown antitumoral properties and can induce apoptosis, the specific protein targets and signaling pathways involved require detailed investigation. scielo.br Similarly, its vasorelaxant effect, observed in endothelium-dependent manner, warrants further mechanistic studies. nih.govmdpi.com
Future research should employ advanced molecular biology techniques, including genomics, proteomics, and metabolomics (multiomics approaches), to comprehensively elucidate how this compound interacts with biological systems at the molecular level. mdpi.comresearchgate.netfrontiersin.orgembl.org This includes identifying direct protein binding partners, mapping downstream signaling cascades, and understanding its impact on cellular processes such as cell cycle regulation, apoptosis pathways, and oxidative stress responses. scielo.br Investigating the role of this compound's biotransformation and metabolism by enzymes like CYP450 in its activity and potential protective effects against mutagenicity is also crucial. scielo.br Understanding these intricate mechanisms will provide valuable insights for rational drug design and the development of more potent and selective this compound-based therapeutics.
Application of this compound Derivatives in Chemical Biology Tool Development
This compound's diverse bioactivities and unique chemical structure make its scaffold a promising starting point for developing chemical biology tools. These tools can be invaluable for probing biological pathways, identifying new drug targets, and understanding disease mechanisms.
Future research could focus on synthesizing this compound derivatives functionalized with tags or probes (e.g., fluorescent labels, affinity tags) to study their cellular distribution, target engagement, and interaction networks. Such tools could help visualize this compound's localization within cells, identify its binding partners in complex biological mixtures, and monitor its activity in real-time. Furthermore, this compound-based probes could be used to perturb specific biological processes, aiding in the deconvolution of complex signaling networks and the identification of novel therapeutic targets. The development of photoactivatable or inducible this compound derivatives could allow for precise temporal and spatial control over its biological activity, providing a powerful approach for studying dynamic cellular events.
Emerging Analytical Techniques for Comprehensive this compound Research
Accurate and sensitive analytical methods are essential for all aspects of this compound research, from its discovery and isolation to pharmacokinetic studies and mechanistic investigations. uga.eduresearchgate.net While techniques like HPLC-DAD-UV and GC-MS have been used for this compound analysis, emerging analytical technologies offer opportunities for more comprehensive and efficient studies. mdpi.comresearchgate.net
Q & A
Q. What analytical techniques are used to identify and quantify Grandisin in plant extracts?
To identify and quantify this compound, researchers employ a combination of chromatographic and spectroscopic methods:
- Thin-Layer Chromatography (TLC): Used for preliminary screening to confirm this compound’s presence in fractions .
- Gas Chromatography with Flame Ionization Detection (GC-FID): Quantifies this compound’s purity (e.g., achieving >94% purity in Piper tectoniifolium extracts) through peak area analysis under standardized temperature and carrier gas conditions .
- Nuclear Magnetic Resonance (NMR): Provides structural elucidation by analyzing proton and carbon environments, validated against reference spectra .
Q. How is this compound isolated from natural sources like Piper tectoniifolium?
Isolation involves:
Extraction: Use methanol or chloroform to solubilize this compound from plant material.
Fractionation: Column chromatography (e.g., Sephadex LH-20) with methanol/chloroform (3:1) to separate this compound-enriched fractions .
Purification: Repeated exclusion chromatography to achieve high purity, monitored via TLC and GC-FID .
Q. What methods are employed to confirm the purity of this compound after isolation?
- GC-FID Analysis: Quantifies purity by comparing peak areas under optimized conditions (e.g., 60–290°C temperature gradient, hydrogen carrier gas) .
- Elemental Analysis: Validates molecular composition, particularly for novel derivatives .
- Melting Point Determination: Assesses consistency with literature values to rule out impurities .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s apoptotic effects in leukemia cells while ensuring specificity?
- Experimental Design:
- Cell Lines: Use leukemic K562 cells and healthy lymphocytes as controls to compare cytotoxic selectivity .
- Dose-Response Curves: Test a concentration range (e.g., 0–10,000 µM) to establish IC50 values and avoid off-target effects at high doses .
- Apoptosis Markers: Measure caspase-3 activation and DNA fragmentation via flow cytometry or Western blot.
- Cell Lines: Use leukemic K562 cells and healthy lymphocytes as controls to compare cytotoxic selectivity .
- Controls: Include untreated cells and solvent-only groups to isolate this compound-specific effects .
Q. What strategies are recommended to resolve contradictions in this compound’s bioactivity data across different studies?
- Data Triangulation: Combine multiple assays (e.g., cytotoxicity, gene expression, and metabolic profiling) to validate mechanisms .
- Standardized Protocols: Adopt uniform extraction and quantification methods (e.g., GC-FID conditions from ) to minimize variability .
- Meta-Analysis: Systematically review variables like solvent polarity, cell culture conditions, and exposure times to identify confounding factors .
Q. What considerations are critical when developing in vivo models to study this compound’s pharmacokinetics?
- Model Selection: Prioritize rodents for initial ADME (Absorption, Distribution, Metabolism, Excretion) studies due to ethical and logistical feasibility .
- Dosing Regimens: Optimize bioavailability via co-solvents (e.g., Cremophor EL) or nanoformulations to overcome low aqueous solubility.
- Analytical Validation: Use LC-MS/MS to detect this compound metabolites in plasma, ensuring sensitivity (LOD < 1 ng/mL) and specificity .
Methodological Tables
Q. Table 1: Key Analytical Techniques for this compound Characterization
Q. Table 2: Common Pitfalls in this compound Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
